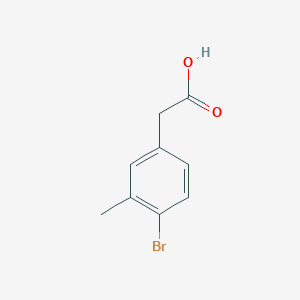

2-(4-Bromo-3-methylphenyl)acetic acid

Vue d'ensemble

Description

2-(4-Bromo-3-methylphenyl)acetic acid is a brominated aromatic compound with potential relevance in various chemical applications. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into the behavior of 2-(4-Bromo-3-methylphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination techniques. For instance, 4-methoxyphenylacetic acid was brominated using bromine in acetic acid to achieve an 84% yield . This suggests that a similar approach could be applied to synthesize 2-(4-Bromo-3-methylphenyl)acetic acid by substituting the starting material with an appropriate 3-methylphenylacetic acid derivative.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals that the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This information indicates that in 2-(4-Bromo-3-methylphenyl)acetic acid, the bromine atom would likely exhibit electron-withdrawing properties, influencing the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The bromination kinetics of various heterocyclic systems, including 2-methoxycarbonyl derivatives, have been studied, showing characteristic features similar to those of benzene derivatives . This implies that the bromine atom in 2-(4-Bromo-3-methylphenyl)acetic acid would make the compound susceptible to further electrophilic substitution reactions, particularly at positions activated by the electron-donating methyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds can be complex, as demonstrated by the analysis of polymorphs of a chloro-fluorophenyl-thiazolyl acetic acid derivative using various techniques, including solid-state NMR and X-ray diffraction . These techniques revealed details about hydrogen bonding, molecular conformation, and pi-stacking interactions, which are crucial for understanding the physical properties of the compound. For 2-(4-Bromo-3-methylphenyl)acetic acid, similar interactions could influence its solubility, melting point, and stability, which are essential parameters for its practical applications.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis process and molecular structure of compounds closely related to 2-(4-Bromo-3-methylphenyl)acetic acid have been explored in various studies. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a compound with a similar bromo and methoxy group arrangement, was achieved with a significant yield. This study highlighted the electronic nature of substituents and their influence on molecular geometry, as evidenced by the nearly coplanar arrangement of the methoxy group and the phenyl ring, as well as the tilting of the acetic acid substituent (Guzei, Gunderson, & Hill, 2010).

Reactions and Derivatives

The bromination of similar compounds has been extensively studied, yielding various derivatives with potential biological activities. For instance, research on 1-(4-hydroxyphenyl)dihydrouracil and its derivatives involved bromination in refluxing acetic acid, leading to different bromo-derivatives. These studies are essential for understanding the reactivity and potential applications of 2-(4-Bromo-3-methylphenyl)acetic acid in synthesizing new compounds (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1982).

Pharmacological Potential

While direct pharmacological studies on 2-(4-Bromo-3-methylphenyl)acetic acid are not available, research on similar bromophenol derivatives has indicated potential pharmacological activities. For example, natural bromophenols isolated from marine algae, similar in structure to 2-(4-Bromo-3-methylphenyl)acetic acid, have shown significant DPPH radical-scavenging activity, suggesting their potential as antioxidants (Li et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, organoboron reagents interact with palladium complexes in a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

It’s important to note that the compound could potentially be involved in various organic synthesis reactions, such as the suzuki–miyaura coupling .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is around 2.41, indicating moderate lipophilicity .

Result of Action

It’s worth noting that the compound could potentially be involved in various organic synthesis reactions, contributing to the formation of new carbon–carbon bonds .

Action Environment

It’s known that the compound is stable at room temperature .

Propriétés

IUPAC Name |

2-(4-bromo-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFNLRLDVODNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394210 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215949-57-8 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)